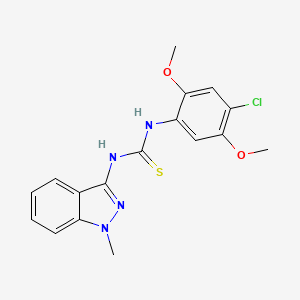
tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate is a versatile chemical compound widely used in scientific research. It is known for its unique properties, making it valuable in various fields such as pharmaceuticals, organic synthesis, and drug delivery systems.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of several novel organic compounds, suggesting that its targets could be diverse depending on the specific biochemical context.
Biochemical Pathways
Given its structural similarity to other indole derivatives, it may potentially influence pathways related to these compounds .
Action Environment
The action, efficacy, and stability of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by pH, as Boc protecting groups can be removed under acidic conditions . Additionally, the compound is soluble in most organic solvents but insoluble in water , which could influence its distribution and action in different biological environments.
Preparation Methods
The synthesis of tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .
Chemical Reactions Analysis
tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming various products.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming small-ring spirocycles.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like tert-butyl hydroperoxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate is used in a wide range of scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including those with biological activity.
Drug Delivery Systems: Its unique properties make it valuable in the development of drug delivery systems.
Comparison with Similar Compounds
tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate: This compound has a similar structure but with a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate: This compound has an ethoxy group instead of a tosyloxy group.
The uniqueness of this compound lies in its tosyl group, which provides specific reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO6S/c1-14-5-7-16(8-6-14)26(21,22)24-12-11-23-15-9-10-19(13-15)17(20)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGANPAYCORSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


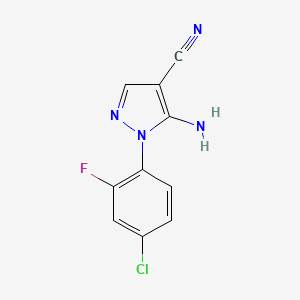
![rel-(1R,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1412324.png)
![Methyl 3-nitroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1412325.png)
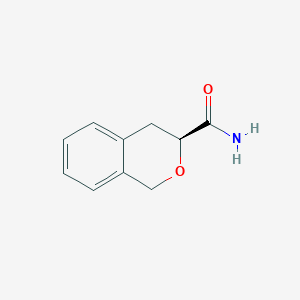
![Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate](/img/structure/B1412329.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B1412331.png)
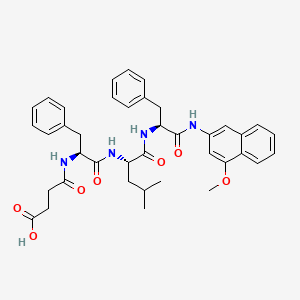
![4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol](/img/structure/B1412335.png)
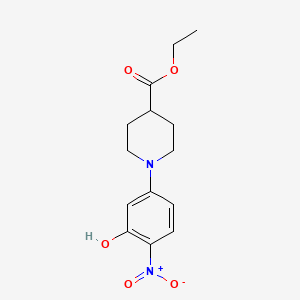
![Thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1412337.png)
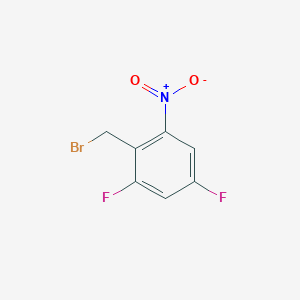
![4-[4-Nitro-2-(trifluoromethyl)phenoxy]benzenesulfonyl chloride](/img/structure/B1412341.png)
